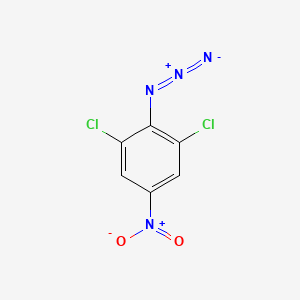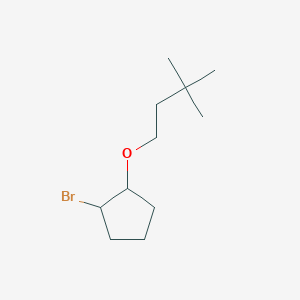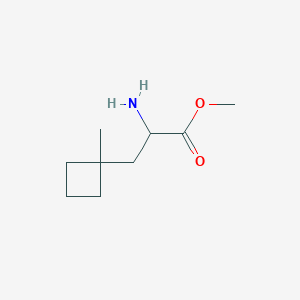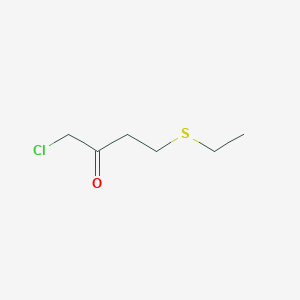
1-(2-Bromo-5-fluorophenyl)-2-methylpropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-5-fluorophenyl)-2-methylpropan-2-ol is an organic compound characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with a tertiary alcohol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-5-fluorophenyl)-2-methylpropan-2-ol typically involves the bromination and fluorination of a phenyl ring followed by the introduction of a tertiary alcohol group. One common method involves the reaction of 2-bromo-5-fluorobenzene with a suitable alkylating agent under controlled conditions to introduce the tertiary alcohol group.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination reactions, followed by purification steps to isolate the desired product. The specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Bromo-5-fluorophenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The bromine and fluorine atoms can be reduced under specific conditions to yield dehalogenated products.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Dehalogenated phenyl derivatives.
Substitution: Phenyl derivatives with different functional groups replacing bromine and fluorine.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-5-fluorophenyl)-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-Bromo-5-fluorophenyl)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets. The tertiary alcohol group may also play a role in its biological activity by participating in hydrogen bonding and other interactions.
Vergleich Mit ähnlichen Verbindungen
1-(2-Bromo-5-fluorophenyl)-2-pyrrolidinone: Shares the bromine and fluorine substitution pattern but differs in the presence of a pyrrolidinone ring.
1-(2-Bromo-5-fluorobenzoyl)pyrrolidine: Contains a benzoyl group instead of a tertiary alcohol.
2-(2-Bromo-5-fluorophenyl)-1,3-dioxolane: Features a dioxolane ring in place of the tertiary alcohol.
Uniqueness: 1-(2-Bromo-5-fluorophenyl)-2-methylpropan-2-ol is unique due to the combination of a tertiary alcohol group with bromine and fluorine substitutions on the phenyl ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H12BrFO |
|---|---|
Molekulargewicht |
247.10 g/mol |
IUPAC-Name |
1-(2-bromo-5-fluorophenyl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C10H12BrFO/c1-10(2,13)6-7-5-8(12)3-4-9(7)11/h3-5,13H,6H2,1-2H3 |
InChI-Schlüssel |
QHYDKIDJKCDOQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1=C(C=CC(=C1)F)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


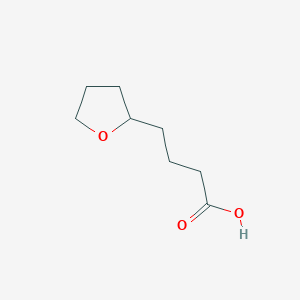
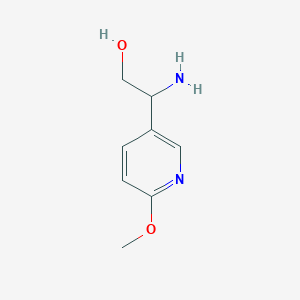
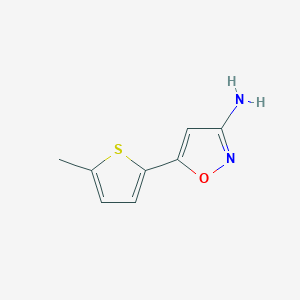

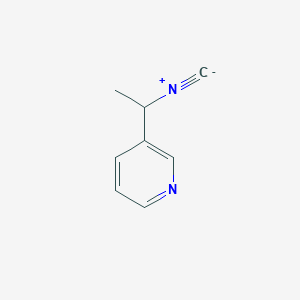


![Dimethyl[4-(piperazin-1-YL)butyl]amine](/img/structure/B13615018.png)

![Methyl2-[3-(chlorosulfonyl)cyclobutyl]acetate](/img/structure/B13615024.png)
